
2-((2,2-dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid
Overview
Description
2-((2,2-Dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid is a chemical compound with a unique structure that includes a thiazole ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid typically involves the reaction of 2,2-dimethoxyethylamine with a thiazole derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2,2-Dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-((2,2-Dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((2,2-dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethoxyethyl)isoindoline
- 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
- 3-[(2,2-Dimethoxyethyl)amino]quinoxalines
Uniqueness
2-((2,2-Dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid is unique due to its specific combination of functional groups and its thiazole ring structure.
Biological Activity
2-((2,2-Dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to other thiazole derivatives known for their diverse therapeutic applications, including anti-inflammatory, antioxidant, and antidiabetic effects.
- Molecular Formula : CHNOS
- Molecular Weight : 246.29 g/mol
- CAS Number : 1573547-67-7
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Thiazole compounds are recognized for their antioxidant properties. Research indicates that derivatives of 4-methylthiazole-5-carboxylic acid, including the compound , exhibit significant free radical scavenging abilities. This activity is crucial in mitigating oxidative stress, which is implicated in various chronic diseases.
2. Anti-inflammatory Effects
Studies have shown that thiazole derivatives can reduce inflammation markers in animal models. For instance, a derivative similar to our compound demonstrated a reduction in pro-inflammatory cytokines in diabetic rats, suggesting its potential as an anti-inflammatory agent .
3. Antidiabetic Potential
Recent investigations into thiazole derivatives have highlighted their role in managing diabetes. The compound has been shown to improve insulin sensitivity and reduce hyperglycemia in animal models of Type 2 diabetes mellitus (T2DM). Specifically, it helps restore normal levels of glucose and lipid profiles while reducing oxidative stress markers .
Case Study: NDTD (a Thiazole Derivative)
A study involving a closely related thiazole derivative (NDTD) demonstrated significant pharmacological benefits:
- Study Design : Neonatal rats were induced with T2DM using streptozotocin (STZ).
- Findings :
- NDTD administration for four weeks resulted in normalized serum glucose levels.
- Significant reductions in triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C).
- Improvement in antioxidant enzyme levels such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) was observed.
The histopathological examination showed restoration of pancreatic islet morphology, indicating protective effects against diabetes-related damage .
Comparative Biological Activity Table
Properties
IUPAC Name |
2-(2,2-dimethoxyethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-5-7(8(12)13)16-9(11-5)10-4-6(14-2)15-3/h6H,4H2,1-3H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNQGOQDQUVFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC(OC)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165941 | |
Record name | 5-Thiazolecarboxylic acid, 2-[(2,2-dimethoxyethyl)amino]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1573547-67-7 | |
Record name | 5-Thiazolecarboxylic acid, 2-[(2,2-dimethoxyethyl)amino]-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1573547-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarboxylic acid, 2-[(2,2-dimethoxyethyl)amino]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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